molecular formula C20H18N2O2 B11692398 2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11692398
M. Wt: 318.4 g/mol
InChI Key: WINGOVUZZAEAHK-RCCKNPSSSA-N
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Description

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is an organic compound that features a naphthalene ring, a phenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of naphthalen-1-yloxyacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yloxy)acetohydrazide
  • Methyl 2-(naphthalen-1-yloxy)propanoate
  • 2-(1-Naphthalenyloxy)propanoic acid

Uniqueness

2-(Naphthalen-1-yloxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, phenyl group, and acetohydrazide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15(16-8-3-2-4-9-16)21-22-20(23)14-24-19-13-7-11-17-10-5-6-12-18(17)19/h2-13H,14H2,1H3,(H,22,23)/b21-15+

InChI Key

WINGOVUZZAEAHK-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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